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Compound of Interest

Compound Name: 4-Nitro-p-terphenyl

CAS No.: 10355-53-0

Cat. No.: B078885

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed overview of 4-Nitro-p-terphenyl, a nitrated aromatic

hydrocarbon of interest in various research fields. This document consolidates essential

chemical and physical data, outlines a detailed experimental protocol for its synthesis and

purification, and presents a summary of its spectroscopic characterization. Furthermore, it

explores the current understanding of its biological activities, including its potential as a

phosphodiesterase 4 (PDE4) inhibitor and its cytotoxic effects on cancer cell lines. This guide is

intended to be a valuable resource for researchers and professionals engaged in chemical

synthesis, drug discovery, and materials science.

Chemical and Physical Properties
4-Nitro-p-terphenyl is a solid, crystalline compound. Its core structure consists of a terphenyl

backbone, a series of three benzene rings linked in a para arrangement, with a nitro group

substituent.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocols
Synthesis of 4-Nitro-p-terphenyl via Suzuki-Miyaura
Coupling
The synthesis of 4-Nitro-p-terphenyl can be effectively achieved through a Suzuki-Miyaura

cross-coupling reaction. This method offers a versatile and efficient route to construct the biaryl

linkage. A general procedure is outlined below.

Reaction Scheme:

Materials:

(4-Nitrophenyl)boronic acid

4-Bromobiphenyl

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

Toluene

Water
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Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a round-bottom flask, add (4-nitrophenyl)boronic acid (1.2 equivalents), 4-bromobiphenyl

(1.0 equivalent), and potassium carbonate (2.0 equivalents).

Add a palladium catalyst, such as a mixture of palladium(II) acetate (0.05 equivalents) and

triphenylphosphine (0.1 equivalents).

Add a 4:1 mixture of toluene and water to the flask.

Heat the reaction mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24

hours. Monitor the reaction progress by thin-layer chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water and then brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude product.
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Figure 1. Suzuki-Miyaura coupling workflow for the synthesis of 4-Nitro-p-terphenyl.

Purification by Recrystallization
The crude 4-Nitro-p-terphenyl can be purified by recrystallization to obtain a product of high

purity.[2][3]

Solvent Selection:

A suitable solvent for recrystallization should dissolve the compound well at its boiling point but

poorly at room temperature.[2] A mixed solvent system, such as ethanol/water or

dichloromethane/hexane, may also be effective.

Procedure:

Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

If insoluble impurities are present, perform a hot filtration.

Allow the solution to cool slowly to room temperature to promote the formation of large, pure

crystals.[2]

Further cooling in an ice bath can maximize the yield of the crystals.[3]

Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent,

and dry them under vacuum.

Spectroscopic Data
The structure and purity of the synthesized 4-Nitro-p-terphenyl can be confirmed by various

spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show complex

multiplets in the aromatic region (δ 7.5-8.5 ppm). The protons on the nitrophenyl ring will be

shifted downfield due to the electron-withdrawing effect of the nitro group.
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¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for all 18 carbon

atoms. The carbon attached to the nitro group will be significantly deshielded. The chemical

shifts of the aromatic carbons will be in the range of δ 120-150 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.

🔒 FULL PROTOCOL TRUNCATED
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Mass Spectrometry (MS)
GC-MS (EI): Gas chromatography-mass spectrometry with electron ionization will show a

molecular ion peak (M⁺) at m/z = 275.3. The fragmentation pattern will be characteristic of

the terphenyl structure and the nitro group.

Biological Activity
The biological activities of p-terphenyls and nitroaromatic compounds have been a subject of

interest in medicinal chemistry. While specific data for 4-Nitro-p-terphenyl is limited, the

activities of related compounds provide insights into its potential pharmacological profile.

Potential as a Phosphodiesterase 4 (PDE4) Inhibitor
p-Terphenyl derivatives have been identified as potential inhibitors of phosphodiesterase 4

(PDE4), an enzyme family involved in inflammatory and neurological diseases.[5][6] Inhibition

of PDE4 leads to an increase in cyclic AMP (cAMP) levels, which in turn down-regulates

inflammatory responses. Several p-terphenyls isolated from marine-derived fungi have shown
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notable PDE4 inhibitory activities with IC₅₀ values in the micromolar range.[6] Given its p-

terphenyl core, 4-Nitro-p-terphenyl could be a candidate for investigation as a PDE4 inhibitor.
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Figure 2. Potential inhibitory action of 4-Nitro-p-terphenyl on the PDE4 signaling pathway.

Cytotoxicity Against Cancer Cell Lines
Nitroaromatic compounds have been investigated for their potential as anticancer agents.[7]

Studies on structurally related nitro-containing compounds have demonstrated cytotoxic effects

against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and lung

cancer cells.[8][9] The cytotoxicity of these compounds is often attributed to their ability to

induce apoptosis and oxidative stress. While direct studies on 4-Nitro-p-terphenyl are not

extensively reported, its chemical structure suggests that it warrants investigation for its

cytotoxic potential against cancer cells.

Conclusion
4-Nitro-p-terphenyl is a compound with a well-defined chemical structure that can be

synthesized and purified using standard organic chemistry techniques. Its spectroscopic profile

is consistent with its structure. Based on the biological activities of related p-terphenyl and

nitro-containing compounds, 4-Nitro-p-terphenyl presents itself as a molecule of interest for

further investigation, particularly in the areas of anti-inflammatory and anticancer drug
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discovery. This technical guide provides a foundational resource for researchers to build upon

in their exploration of this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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